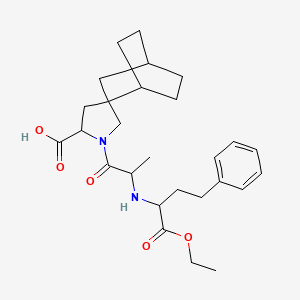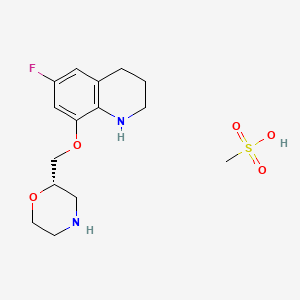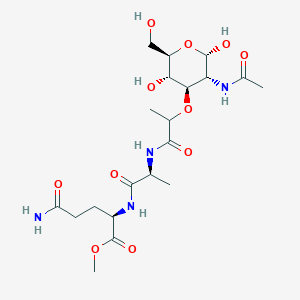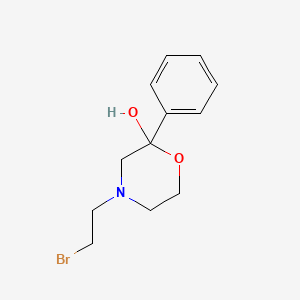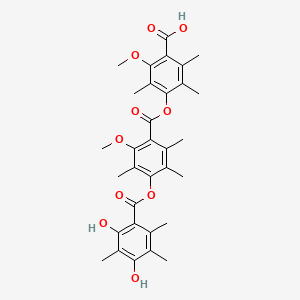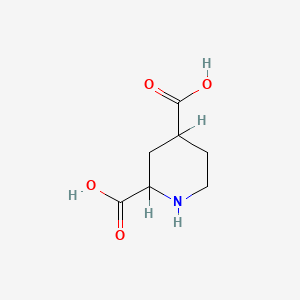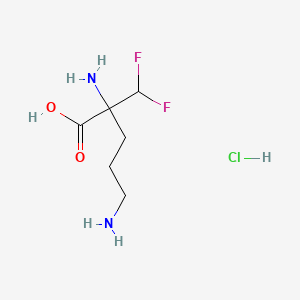
Eflornithine hydrochloride
説明
Eflornithine hydrochloride, also known as DFMO, is an antineoplastic drug used to treat certain types of cancer. The drug was originally developed in the 1970s and is now used to treat African trypanosomiasis, a parasitic infection caused by the protozoan Trypanosoma brucei. Eflornithine hydrochloride is a prodrug, meaning it is inactive until it is metabolized in the body, where it is converted into its active form, eflornithine. In addition to its use in treating African trypanosomiasis, eflornithine hydrochloride has also been studied for its potential use in treating other types of cancer.
科学的研究の応用
Inhibitor of Ornithine Decarboxylase Enzyme
Eflornithine hydrochloride (Difluoromethylornithine; DFMO) is a selective, irreversible inhibitor of ornithine decarboxylase enzyme, one of the key enzymes in the polyamine biosynthetic pathway . This enzyme plays a crucial role in cell growth and differentiation .
Treatment of African Trypanosomiasis
DFMO is an antiprotozoal agent used for the meningoencephalic stage of trypanosomiasis caused by Trypanosoma brucei gambiense, also known as African trypanosomiasis or sleeping sickness .
Treatment of Facial Hirsutism
Eflornithine hydrochloride has been found to be effective in the treatment of facial hirsutism . Hirsutism is a condition of unwanted, male-pattern hair growth in women, often resulting from excess male hormones.
Potential Use in Cancer Treatment
Originally developed for use in cancer, Eflornithine hydrochloride is in phase III clinical trials for its use in preventing recurrence of superficial bladder cancer .
Spectrophotometric Estimation
Eflornithine hydrochloride can be estimated using spectrophotometric methods. It reacts with various ion-pair reagents, and the measurement of complexes is done at specific wavelengths .
Use in Electrospun Nanofibers for Hirsutism Application
Eflornithine hydrochloride-loaded electrospun nanofibers have been developed as a potential face mask for hirsutism application . These fibers can release the encapsulated drugs with maximum skin penetration.
High-Risk Neuroblastoma Treatment
Eflornithine hydrochloride is used in adults and children who had a partial or complete response to combination therapy that included anti-GD2 immunotherapy for the treatment of high-risk neuroblastoma .
Regulation of Hair Growth and Differentiation
Eflornithine hydrochloride inhibits the L-ornithine decarboxylase enzyme activity, which decreases the production of spermidine protein, a regulator of hair growth and differentiation .
特性
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGNNYJFSHYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019072 | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eflornithine hydrochloride | |
CAS RN |
81645-68-3, 68278-23-9 | |
| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFLORNITHINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Eflornithine hydrochloride (DFMO) is a suicide inhibitor of the enzyme ornithine decarboxylase (ODC). [] This enzyme is crucial for the biosynthesis of polyamines, which play essential roles in cell growth and proliferation. [] By irreversibly inhibiting ODC, DFMO disrupts polyamine production, leading to the inhibition of tumor cell growth and proliferation. [, ]
A: Polyamines are essential for various cellular processes, including DNA replication, transcription, and translation. Depletion of polyamines by DFMO leads to cell cycle arrest, inhibition of protein synthesis, and ultimately, cell death. [] This mechanism is particularly effective against rapidly dividing cells, such as those found in tumors and certain parasites.
A: The molecular formula of eflornithine hydrochloride is C7H12F2N2O2·HCl. Its molecular weight is 234.64 g/mol. [, , , , , , , , , , , , , , ]
A: Eflornithine hydrochloride exhibits good heat stability but is slightly susceptible to oxidative and photodegradation. [] Studies have shown that incorporating Eflornithine hydrochloride into solid lipid microparticles can enhance its stability and provide sustained release. []
ANone: Several analytical techniques have been developed and validated for the quantification of eflornithine hydrochloride in various matrices. These methods include:
- UV Spectroscopy: This simple and sensitive method uses a specific wavelength to measure the absorbance of Eflornithine hydrochloride in solution. [, , , , , ]
- High-Performance Liquid Chromatography (HPLC): This technique provides high resolution and sensitivity for separating and quantifying Eflornithine hydrochloride in complex mixtures. [, , ]
- High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and cost-effective alternative to HPLC for the analysis of Eflornithine hydrochloride in pharmaceutical formulations. []
A: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, and specificity. [, , ] This involves establishing linearity, limit of detection, accuracy, precision, ruggedness, robustness, and system suitability. []
A: Researchers have investigated various drug delivery systems to enhance the efficacy and minimize the side effects of Eflornithine hydrochloride. One promising approach involves encapsulating the drug in solid lipid microparticles, which have shown improved permeation and sustained release characteristics in in vitro and ex vivo studies. [, ] Another strategy utilizes electrospun nanofibers loaded with Eflornithine hydrochloride as a potential face mask for hirsutism treatment, aiming for localized and sustained drug delivery. []
A: Clinical studies have demonstrated that topical application of Eflornithine hydrochloride cream can effectively reduce facial hair growth in women with hirsutism. [, , , ] Combining Eflornithine hydrochloride with laser hair removal has also shown promising results in treating pseudofolliculitis barbae. []
A: Besides hirsutism, Eflornithine hydrochloride has been successfully used to treat Pneumocystis carinii pneumonia, a common opportunistic infection associated with AIDS. [, ] It acts by inhibiting the parasite's ODC, leading to polyamine depletion and ultimately, parasite death. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
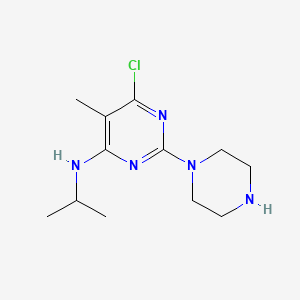
![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
